molecular formula C10H23NO B13477657 3-(Aminomethyl)-3-methyloctan-4-ol

3-(Aminomethyl)-3-methyloctan-4-ol

Cat. No.: B13477657
M. Wt: 173.30 g/mol
InChI Key: LEANCVCAOZJHTQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methyloctan-4-ol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methyloctan-4-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines with appropriate alkyl halides. Another method includes the reduction of nitriles or amides to obtain the desired amine. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthesis stages to achieve higher yields and purity. This can include the use of recoverable reagents and environmentally friendly solvents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methyloctan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-3-methyloctan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methyloctan-4-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

    3-(Aminomethyl)-3-methylpentan-4-ol: Similar structure but with a shorter carbon chain.

    3-(Aminomethyl)-3-methylbutan-4-ol: Similar structure but with an even shorter carbon chain.

Uniqueness

3-(Aminomethyl)-3-methyloctan-4-ol is unique due to its specific combination of an amine and an alcohol functional group on a relatively long carbon chain. This structure provides distinct chemical and physical properties that can be leveraged in various applications .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

3-(aminomethyl)-3-methyloctan-4-ol

InChI

InChI=1S/C10H23NO/c1-4-6-7-9(12)10(3,5-2)8-11/h9,12H,4-8,11H2,1-3H3

InChI Key

LEANCVCAOZJHTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)(CC)CN)O

Origin of Product

United States

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